molecular formula C8H8Br2N2O B13463975 6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide

6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide

Cat. No.: B13463975
M. Wt: 307.97 g/mol
InChI Key: OHEAOPAHFWMIGG-UHFFFAOYSA-N
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Description

6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and methyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide typically involves the bromination of 2-methylimidazo[1,2-a]pyridine followed by hydroxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The hydroxylation step can be achieved using hydrogen peroxide or other oxidizing agents under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium azide or potassium thiocyanate in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 2-methylimidazo[1,2-a]pyridin-7-ol.

    Substitution: Formation of azido or thiocyanato derivatives.

Scientific Research Applications

6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromine and hydroxyl groups in its structure allow it to form hydrogen bonds and halogen bonds with biological macromolecules, affecting their function. This compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-7-methylimidazo[1,2-a]pyridine
  • 6-Bromo-8-methylimidazo[1,2-a]pyridine
  • 2-Methylimidazo[1,2-a]pyridine

Uniqueness

6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Biological Activity

6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 6-position and a hydroxyl group at the 7-position of the imidazo[1,2-a]pyridine structure, which is known for its diverse pharmacological properties.

  • Molecular Formula : C8H8Br2N2O
  • Molecular Weight : 307.97 g/mol
  • CAS Number : 2913242-43-8

The presence of functional groups such as the hydroxyl group allows for nucleophilic substitution reactions, while the bromine atom may undergo various halogenation reactions. These chemical properties contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Studies have demonstrated that this compound shows antimicrobial activity against pathogens like Staphylococcus aureus . This suggests potential applications in treating infections.
  • Anticancer Activity : The imidazo[1,2-a]pyridine moiety is often associated with anticancer properties. Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : Compounds with similar structures have been linked to anti-inflammatory activities, making this compound a candidate for further investigation in inflammatory disease models .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific receptors or enzymes involved in disease pathways. Further research is necessary to elucidate these interactions and confirm its pharmacological mechanisms .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-2-methylimidazo[1,2-a]pyridineBromine at position 3Exhibits strong antimicrobial properties
6-Methylimidazo[1,2-a]pyridineMethyl group at position 6Known for carcinogenic properties and mutagenicity
2-Methylimidazo[1,2-a]pyridineMethyl group at position 2Commonly studied for its role as a potential carcinogen in food safety

The distinct combination of halogenation and hydroxylation in this compound may enhance its biological activity compared to other derivatives .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of related compounds:

  • A study published in PubMed examined the anticancer effects of imidazo[1,2-a]pyridine derivatives and found significant inhibition of tumor growth in murine models when treated with these compounds .
  • Another research article focused on the antimicrobial efficacy of various imidazo derivatives, noting that those with bromine substitutions exhibited enhanced activity against resistant bacterial strains .

Properties

Molecular Formula

C8H8Br2N2O

Molecular Weight

307.97 g/mol

IUPAC Name

6-bromo-2-methyl-1H-imidazo[1,2-a]pyridin-7-one;hydrobromide

InChI

InChI=1S/C8H7BrN2O.BrH/c1-5-3-11-4-6(9)7(12)2-8(11)10-5;/h2-4,10H,1H3;1H

InChI Key

OHEAOPAHFWMIGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C(=O)C=C2N1)Br.Br

Origin of Product

United States

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